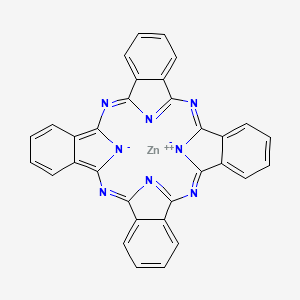

Zinc phthalocyanine

Description

Properties

IUPAC Name |

zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.Zn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODBBOVVOGJETB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16N8Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931773 | |

| Record name | Zinc phthalocyanine-6,30-diide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple powder; [Alfa Aesar MSDS] | |

| Record name | Zinc phthalocyanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14320-04-8 | |

| Record name | Zinc phthalocyanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14320-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc, [29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc phthalocyanine-6,30-diide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIAFTALAN ZINC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/243KJ527MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Zinc Phthalocyanine for Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of zinc phthalocyanine (ZnPc), a potent photosensitizer with significant applications in photodynamic therapy (PDT). This document details established experimental protocols, presents comparative data on synthesis and purification methods, and illustrates key processes and mechanisms through detailed diagrams.

Introduction to this compound in Photodynamic Therapy

Photodynamic therapy is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized cell death in cancerous tissues.[1][2] this compound (ZnPc) has emerged as a highly promising second-generation photosensitizer due to its favorable photophysical and chemical properties.[3][4] These include strong absorption in the therapeutic window of 600-800 nm, allowing for deeper tissue penetration of light, and a high quantum yield of singlet oxygen generation.[5]

The efficacy of ZnPc in PDT is critically dependent on its purity and, often, on the presence of specific peripheral substituents that can enhance its solubility, modulate its photophysical properties, and improve its selective uptake by tumor cells. This guide provides detailed methodologies for the synthesis of both unsubstituted and substituted ZnPc, along with robust purification techniques to ensure the high purity required for therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the cyclotetramerization of phthalonitrile or its derivatives in the presence of a zinc salt. The reaction can be carried out in high-boiling point solvents or under solvent-free conditions. The choice of reaction conditions and starting materials can significantly influence the yield and purity of the final product.

Synthesis of Unsubstituted this compound

Unsubstituted ZnPc is the foundational molecule of this class of photosensitizers. A common and effective method for its synthesis is the reaction of phthalonitrile with a zinc salt, such as zinc chloride or zinc acetate, in a high-boiling solvent like N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of Unsubstituted ZnPc

-

Reactant Preparation: In a hydrothermal reaction kettle, sequentially add zinc chloride (4.0 mmol) and phthalonitrile (16.0 mmol) to 30 ml of DMF.

-

Reaction: Heat the mixture to 150°C and maintain this temperature for 4 hours with stirring. The solution will turn a bright blue color, indicating the formation of the ZnPc macrocycle.

-

Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Add 300 ml of diethyl ether to the solution to precipitate the crude ZnPc.

-

Isolation and Washing: Collect the purple-black solid precipitate by suction filtration. Wash the precipitate repeatedly with dichloromethane to remove unreacted starting materials and by-products.

-

Drying: Dry the purified solid powder under vacuum to obtain the final product.

Synthesis of Substituted Zinc Phthalocyanines

To improve the solubility and therapeutic efficacy of ZnPc, various functional groups can be introduced onto the periphery of the phthalocyanine ring. This is typically achieved by starting with a substituted phthalonitrile. The general synthetic procedure remains similar to that of unsubstituted ZnPc, often employing a high-boiling alcohol as the solvent and a base catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Experimental Protocol: Synthesis of a Tetra-Substituted ZnPc Derivative

This protocol describes the synthesis of a tetra-substituted ZnPc with 2-mercaptoacetate sodium salt groups, which enhance water solubility.

-

Reactant Preparation: In a round-bottomed flask under an inert atmosphere, combine the substituted phthalonitrile precursor (sodium 2-((3,4-dicyanophenyl)thiol)acetate) (2.08 mmol), zinc chloride (0.312 mmol), and 3 ml of 1-pentanol.

-

Reaction: Stir the mixture and heat to 160°C. Add DBU dropwise to the heated solution and continue stirring at 160°C for 7 hours.

-

Isolation and Purification: After cooling, the resulting product, zinc (II) 2(3), 9(10), 16(17), 23(24)-tetrakis-(sodium 2-mercaptoacetate) phthalocyanine, can be purified by precipitation and washing.

Purification of this compound

The purity of ZnPc is paramount for its application in PDT, as impurities can reduce its photosensitizing efficiency and introduce toxicity. Several methods are employed for the purification of ZnPc, including solvent washing, column chromatography, and sublimation.

Solvent Washing and Precipitation

This is a fundamental and widely used technique to remove unreacted starting materials and soluble impurities. The crude ZnPc is washed with various organic solvents. For instance, after precipitation with diethyl ether, the solid can be repeatedly washed with dichloromethane. The choice of washing solvent depends on the solubility of the impurities and the insolubility of the ZnPc product.

Column Chromatography

For substituted ZnPcs that are soluble in organic solvents, column chromatography is an effective purification method. Silica gel or alumina are common stationary phases.

Experimental Protocol: Purification by Column Chromatography

-

Column Preparation: Pack a chromatography column with silica gel or alumina, using a suitable solvent system as the mobile phase (e.g., a mixture of toluene and hexane).

-

Sample Loading: Dissolve the crude, soluble ZnPc derivative in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions. The desired blue or green fraction containing the purified ZnPc is collected.

-

Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified product.

Sublimation

Sublimation is a powerful technique for obtaining highly pure, crystalline ZnPc, particularly for the unsubstituted form. This method involves heating the crude product under high vacuum, causing it to sublime and then deposit as purified crystals on a cold surface. This technique effectively removes non-volatile impurities. Commercial suppliers often offer sublimation-purified ZnPc with a purity of ≥ 98%.

Quantitative Data and Photophysical Properties

The effectiveness of a ZnPc-based photosensitizer is determined by its synthesis yield and its photophysical properties, most notably its singlet oxygen quantum yield (ΦΔ), which is the efficiency of generating singlet oxygen upon light absorption.

Table 1: Comparison of Synthesis Methods for Zinc Phthalocyanines

| ZnPc Derivative | Starting Materials | Solvent/Conditions | Yield | Reference |

| Unsubstituted ZnPc | Phthalonitrile, Zinc Chloride | DMF, 150°C, 4h | 64% | |

| Unsubstituted ZnPc | Phthalonitrile, Zinc Acetate Dihydrate | DMF, 150°C, 4h | 69-77% | |

| Tetra-(4'-methyl-benzyloxy) ZnPc | 4-(4'-Methyl-benzyloxy)-phthalonitrile, Zn(OAc)₂ | DMF, DBU, 150°C, 18h | ~85% (calculated from provided masses) | |

| Tetra-nitro ZnPc | 4-Nitrophthalic anhydride, Urea, Zinc Chloride | Nitrobenzene, 185°C, 4h | 98% |

Table 2: Photophysical Properties of Selected this compound Derivatives

| ZnPc Derivative | Solvent | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Unsubstituted ZnPc | DMSO | - | 0.67 | |

| Unsubstituted ZnPc | DMF | - | 0.56 | |

| Bis(4-fluorophenyl)-methoxy-substituted ZnPc | DMSO | 0.078 | 0.76 | |

| Bis(4-fluorophenyl)-methoxy-substituted ZnPc | DMF | - | 0.70 | |

| Tetracarboxy-ZnPc | DMSO/H₂O | - | 0.37 | |

| Unsubstituted ZnPc | Pyridine | 0.3 | - |

Visualizing Key Processes

Diagrams are essential for understanding the complex workflows and mechanisms involved in the synthesis and application of ZnPc. The following diagrams were generated using Graphviz (DOT language).

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of this compound.

Mechanism of Photodynamic Therapy

Caption: Mechanism of Type II photodynamic action of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and purification of this compound for photodynamic therapy. The detailed protocols and comparative data herein are intended to equip researchers and drug development professionals with the necessary knowledge to produce high-purity ZnPc and its derivatives. The successful application of ZnPc in PDT is contingent on the meticulous control of its chemical synthesis and purification, which ultimately dictates its photophysical performance and therapeutic efficacy. Further research into novel substituted ZnPc molecules holds the promise of developing next-generation photosensitizers with enhanced tumor selectivity and therapeutic outcomes.

References

- 1. CN105131001A - Synthetic method of unsubstituted this compound - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Amine-assisted solubilization of unsubstituted this compound for film deposition purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dergipark.org.tr [dergipark.org.tr]

"photophysical and photochemical properties of substituted zinc phthalocyanines"

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Substituted Zinc Phthalocyanines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalocyanines (Pcs) are synthetic macrocyclic compounds with an 18 π-electron system, giving them remarkable stability and intense absorption in the visible region of the electromagnetic spectrum.[1] Their metal complexes, particularly zinc phthalocyanines (ZnPcs), have garnered significant attention due to their unique photophysical and photochemical properties.[1][2] These properties make them ideal candidates for a wide range of applications, including as photosensitizers in photodynamic therapy (PDT) for cancer, as components in solar cells, and as chemical sensors.[3][4]

Substituents on the periphery of the phthalocyanine ring play a crucial role in modulating their properties. By carefully selecting and positioning these substituents, researchers can fine-tune the solubility, aggregation behavior, electronic properties, and ultimately, the photodynamic efficacy of the ZnPc core. This guide provides a comprehensive overview of the core photophysical and photochemical properties of substituted ZnPcs, details the experimental protocols used for their characterization, and summarizes key quantitative data for a range of derivatives.

Photophysical Properties

The photophysical behavior of a molecule describes the processes that occur following the absorption of light, without any chemical change to the molecule itself. For ZnPcs, these properties are dominated by their strong light absorption and fluorescence emission.

Electronic Absorption

Substituted ZnPcs exhibit a characteristic UV-Vis absorption spectrum dominated by two main bands:

-

The Q-band: An intense absorption in the red to near-infrared region (typically 670-700 nm). This band is crucial for applications like PDT, as light in this "phototherapeutic window" can penetrate deeper into biological tissues.

-

The Soret (or B) band: A strong absorption in the near-UV region (around 350-450 nm).

The position and intensity of these bands are influenced by the substituents, the solvent, and the aggregation state of the molecules. Aggregation, the process where molecules stack together, typically leads to a broadening and blue-shifting of the Q-band, which can reduce photochemical efficiency. Introducing bulky substituents or water-soluble groups can help prevent this aggregation.

Fluorescence

After absorbing light and reaching an excited singlet state (S₁), the ZnPc molecule can return to the ground state (S₀) by emitting a photon. This process is known as fluorescence.

-

Fluorescence Quantum Yield (ΦF): This value represents the efficiency of the fluorescence process, i.e., the ratio of photons emitted to photons absorbed. For ZnPcs, ΦF values are often moderate, as a significant portion of the excited molecules undergoes intersystem crossing to the triplet state, a crucial step for photochemical applications. Unsubstituted ZnPc in DMSO has a reported ΦF of 0.17-0.18.

-

Fluorescence Lifetime (τF): This is the average time the molecule spends in the excited singlet state before returning to the ground state. Typical fluorescence lifetimes for ZnPcs are in the range of a few nanoseconds (ns).

These fluorescence properties are vital for imaging and diagnostic applications, where the ZnPc can act as a fluorescent probe to visualize cellular structures.

Table 1: Summary of Photophysical Properties of Selected Substituted Zinc Phthalocyanines

| Compound/Substituent | Solvent | Q-band λmax (nm) | log ε | ΦF | τF (ns) | Reference(s) |

| Unsubstituted ZnPc | DMSO | ~670 | - | 0.17 - 0.18 | 3.1 | |

| Unsubstituted ZnPc | Toluene | - | - | 0.20 | - | |

| α-octa-methyl-ZnPc | Toluene | - | - | - | 2.5 | |

| α-octa-long alkyl-ZnPc | Toluene | - | - | 0.16 | 1.8 | |

| Tetra-poly(oxyethylene) | DMSO | ~690-700 | - | - | - | |

| Octa-poly(oxyethylene) | DMSO | ~690-700 | - | - | - | |

| Tetra-(4-tyrosylamido)phenoxy | - | - | - | - | - | |

| Octathioglycosylated | DMSO | - | - | 0.06 | 2.1 | |

| Tetra-sulfonic acid (α-ZnTSPc) | DMSO | - | - | - | - | |

| Bis(4-fluorophenyl)-methoxy | DMSO | - | - | 0.078 | - | |

| Quaternized Serine | DMSO | - | - | 0.42 | - |

Note: This table presents a selection of data from the cited literature. Values can vary based on specific molecular structures and experimental conditions.

Photochemical Properties

Photochemistry involves the chemical reactions that a molecule undergoes after absorbing light. For ZnPcs, the most important photochemical processes are those that lead to the generation of reactive oxygen species (ROS).

Intersystem Crossing and the Triplet State

After excitation to the singlet state (S₁), the ZnPc molecule can undergo a spin-inversion process known as intersystem crossing (ISC) to enter a long-lived excited triplet state (T₁). The efficiency of this process is described by the triplet quantum yield (ΦT). The presence of the central zinc atom enhances the rate of ISC. This triplet state is the key intermediate for photodynamic action.

Singlet Oxygen Generation (Type II Mechanism)

The primary mechanism for the photodynamic activity of ZnPcs is the Type II process. In this pathway, the excited triplet state ZnPc (³ZnPc*) transfers its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer converts the oxygen into a highly reactive, excited singlet state (¹O₂), known as singlet oxygen.

³ZnPc* + ³O₂ → ¹ZnPc + ¹O₂

Singlet oxygen is a potent cytotoxic agent that can oxidize various biological molecules, including lipids, proteins, and nucleic acids, leading to cell death.

-

Singlet Oxygen Quantum Yield (ΦΔ): This is the most critical parameter for a PDT photosensitizer. It measures the efficiency of singlet oxygen production, defined as the number of singlet oxygen molecules generated per photon absorbed. Many substituted ZnPcs are highly efficient singlet oxygen generators, with ΦΔ values often exceeding 0.60 in organic solvents like DMSO. For example, a zinc phthalocyanine with bis(4-fluorophenyl)-methoxy substituents showed a high ΦΔ of 0.76 in DMSO.

Photodegradation

Photodegradation, or photobleaching, is the light-induced decomposition of the photosensitizer. A low photodegradation quantum yield (Φd) is desirable for PDT agents, ensuring the molecule remains stable and can continue to generate singlet oxygen throughout the light treatment. ZnPcs generally exhibit good photostability.

Table 2: Summary of Photochemical Properties of Selected Substituted Zinc Phthalocyanines

| Compound/Substituent | Solvent | ΦΔ | ΦT | Φd (x 10⁻⁵) | Reference(s) |

| Unsubstituted ZnPc | DMSO | 0.61 - 0.67 | - | 2.51 - 2.61 | |

| Tetra-poly(oxyethylene) | DMSO | 0.60 - 0.72 | - | - | |

| Octa-poly(oxyethylene) | DMSO | 0.60 - 0.72 | - | - | |

| Tetra-sulfonic acid (α-ZnTSPc) | DMSO | 0.62 | - | - | |

| Bis(4-fluorophenyl)-methoxy | DMSO | 0.76 | - | - | |

| Bis(4-fluorophenyl)-methoxy | DMF | 0.70 | - | - | |

| Binaphthyl group | DMSO | 0.612 | - | - | |

| Cationic thiopyridinium units | - | High | - | - |

Note: This table presents a selection of data from the cited literature. Values can vary based on specific molecular structures and experimental conditions.

Application in Photodynamic Therapy (PDT)

PDT is a clinically approved cancer treatment modality that utilizes a photosensitizer, light, and oxygen to induce selective cell death. Substituted ZnPcs are considered excellent second-generation photosensitizers for this application.

The process begins with the systemic or local administration of the ZnPc drug, which preferentially accumulates in tumor tissue. Subsequent irradiation of the tumor with light of a specific wavelength (matching the ZnPc's Q-band) activates the photosensitizer, leading to the production of singlet oxygen and other ROS. This oxidative stress triggers a cascade of cellular events, culminating in cell death primarily through apoptosis and necrosis, and can also induce an anti-tumor immune response.

Signaling Pathway for ZnPc-Mediated Photodynamic Therapy

Caption: Generalized signaling pathway for Type II photodynamic therapy mediated by a this compound photosensitizer.

Detailed Experimental Protocols

Accurate characterization of ZnPcs requires standardized experimental procedures. The following sections outline the methodologies for key experiments.

UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε).

-

Protocol:

-

Prepare a stock solution of the substituted ZnPc in a suitable spectroscopic-grade solvent (e.g., DMSO, THF, Toluene).

-

Prepare a series of dilutions from the stock solution.

-

Record the absorption spectrum for each concentration using a dual-beam spectrophotometer over a relevant wavelength range (e.g., 300-800 nm).

-

The solvent used for the sample should also be used as the blank reference.

-

Verify that the absorbance at the Q-band maximum is within the linear range of the instrument (typically < 1.0).

-

Plot absorbance at the Q-band λmax versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of this plot according to the Beer-Lambert law (A = εcl).

-

Fluorescence Quantum Yield (ΦF) Determination

-

Objective: To measure the efficiency of fluorescence emission.

-

Protocol (Comparative Method):

-

Select a standard fluorophore with a known ΦF that absorbs and emits in a similar spectral region to the sample ZnPc (e.g., unsubstituted ZnPc in DMSO, ΦF = 0.17).

-

Prepare a series of solutions of both the standard and the sample in the same solvent, with absorbances at the excitation wavelength kept low (< 0.1) to avoid inner filter effects.

-

Record the absorption and fluorescence emission spectra for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Integrate the area under the fluorescence emission curve for both the sample and the standard.

-

Calculate the ΦF of the sample using the following equation: ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Fluorescence Lifetime (τF) Measurement

-

Objective: To determine the decay kinetics of the excited singlet state.

-

Protocol (Time-Correlated Single Photon Counting - TCSPC):

-

Dissolve the ZnPc sample in a suitable solvent.

-

Excite the sample with a high-repetition-rate pulsed light source (e.g., a laser diode) at a wavelength absorbed by the sample.

-

Measure the arrival times of the emitted photons relative to the excitation pulses using a sensitive, high-speed detector.

-

Construct a histogram of photon arrival times, which represents the fluorescence decay curve.

-

Fit the decay curve to an exponential or multi-exponential function to determine the fluorescence lifetime(s). The instrument response function must be accounted for in the analysis.

-

Singlet Oxygen Quantum Yield (ΦΔ) Determination

-

Objective: To quantify the efficiency of singlet oxygen generation.

-

Protocol (Chemical Trapping Method):

-

This method uses a chemical probe that reacts specifically with singlet oxygen, leading to a measurable change in its absorption or fluorescence. Common probes include 1,3-diphenylisobenzofuran (DPBF) for organic solvents and 9,10-anthracenediyl-bis(methylene) dimalonic acid (ADMA) for aqueous solutions.

-

Prepare a solution containing the sample ZnPc and the chemical probe (e.g., DPBF in DMSO). A reference photosensitizer with a known ΦΔ (e.g., unsubstituted ZnPc) should be prepared under identical conditions.

-

Irradiate the solution with monochromatic light at a wavelength where only the photosensitizer absorbs significantly.

-

Monitor the decrease in the probe's absorbance at its characteristic λmax at regular time intervals during irradiation.

-

Plot the change in absorbance of the probe versus irradiation time. The rate of decay is proportional to the rate of singlet oxygen generation.

-

Calculate the ΦΔ of the sample using the following equation: ΦΔ_sample = ΦΔ_std * (R_sample / R_std) * (A_std / A_sample) where R is the rate of probe degradation (from the slope of the plot) and A is the absorbance of the photosensitizer at the irradiation wavelength.

-

Experimental Workflow for Characterizing a Novel ZnPc Photosensitizer

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, photophysical and photochemical properties of substituted zinc phthalocyanines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Photodynamic Therapy with this compound Inhibits the Stemness and Development of Colorectal Cancer: Time to Overcome the Challenging Barriers? - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape of Zinc Phthalocyanine: A Technical Guide to Quantum Chemical Calculations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the quantum chemical calculations that illuminate the intricate electronic structure of zinc phthalocyanine (ZnPc). A molecule of significant interest in fields ranging from photodynamic therapy to materials science, a thorough understanding of its electronic properties is paramount for the rational design of novel applications. This document provides a comprehensive overview of the theoretical frameworks, computational methodologies, and key electronic parameters of ZnPc, presenting a valuable resource for both computational chemists and experimentalists.

Theoretical Foundation: Density Functional Theory

At the heart of modern quantum chemical investigations of large molecules like this compound lies Density Functional Theory (DFT). This powerful computational method allows for the accurate determination of a system's electronic structure by focusing on its electron density rather than the complex many-electron wavefunction. For studying the excited states and electronic spectra of ZnPc, Time-Dependent DFT (TD-DFT) is the most widely employed and reliable approach, providing accurate predictions of excitation energies and oscillator strengths.[1]

Computational Methodology

The accuracy of quantum chemical calculations is intrinsically linked to the chosen computational protocol. The following section details the typical methodologies employed in the study of ZnPc's electronic structure.

Geometry Optimization

Prior to calculating electronic properties, the molecular geometry of ZnPc must be optimized to find its most stable, lowest-energy conformation. This is typically achieved using DFT with a specific combination of a functional and a basis set.

Table 1: Common Functionals and Basis Sets for ZnPc Geometry Optimization

| Functional | Description | Basis Set for H, C, N | Basis Set for Zn |

| B3LYP | Becke, 3-parameter, Lee-Yang-Parr hybrid functional. A widely used and well-benchmarked functional for organic and organometallic molecules.[2][3] | 6-31G(d), 6-311G | LANL2DZ, SDD |

| CAM-B3LYP | Coulomb-attenuating method B3LYP. A long-range corrected functional, often improving the description of charge-transfer excitations.[4] | 6-311G | - |

| OT-RSH | Optimally tuned range-separated hybrid functional. Offers improved accuracy for photoemission spectra and optical band gaps.[5] | - | - |

Excited State Calculations

To simulate the UV-Vis absorption spectrum and understand the nature of electronic transitions, TD-DFT calculations are performed on the optimized ground-state geometry. These calculations yield crucial information about the excited states, including their energies, oscillator strengths (which relate to the intensity of absorption), and the molecular orbitals involved.

Electronic Structure and Properties of this compound

The electronic structure of ZnPc is characterized by a series of molecular orbitals (MOs), with the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) being of particular importance as they govern the lowest-energy electronic transitions.

Frontier Molecular Orbitals

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that provides an estimate of the molecule's chemical reactivity and the energy of the first electronic transition.

Table 2: Calculated HOMO, LUMO, and HOMO-LUMO Gap Energies for ZnPc

| Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| DFT (unspecified) | -4.59 | -2.53 | 2.06 |

Note: The specific functional and basis set can influence the exact values.

The HOMO in ZnPc is of a1u symmetry, while the LUMO has eg symmetry according to Gouterman's four-orbital model, which is a foundational concept for understanding the electronic spectra of porphyrins and phthalocyanines.

Electronic Absorption Spectrum

The UV-Vis spectrum of ZnPc is dominated by two main absorption bands: the Q-band in the visible region and the B-band (or Soret band) in the near-UV region. TD-DFT calculations have been shown to provide an excellent description of these spectral features.

Table 3: Calculated Excitation Energies and Oscillator Strengths for the Main Electronic Transitions of ZnPc

| Band | Transition | Calculated Excitation Energy (eV) | Experimental Excitation Energy (eV) |

| Q-band | a1u → eg (π→π) | ~1.88 - 1.97 | ~1.85 - 1.97 |

| B-band (Soret) | a2u → eg (π→π) | ~3.4 - 3.59 | ~3.59 |

Values are approximate and can vary based on the computational method and environment (gas phase vs. solvent).

The Q-band is responsible for the characteristic blue-green color of ZnPc and is a key feature in its application in photodynamic therapy. The more intense B-band arises from higher-energy electronic transitions.

Visualizing Computational Workflows and Electronic Transitions

To further clarify the processes involved in the computational study of ZnPc, the following diagrams illustrate a typical workflow and the fundamental electronic transitions.

References

Illuminating the Potential: A Technical Guide to the Fluorescence Quantum Yield of Novel Zinc Phthalocyanine Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield (ΦF) of novel zinc phthalocyanine (ZnPc) compounds, a critical parameter influencing their efficacy in applications ranging from photodynamic therapy (PDT) to bio-imaging. This document details the experimental protocols for ΦF determination, presents a curated summary of quantitative data for various ZnPc derivatives, and illustrates key concepts and workflows through detailed diagrams.

Introduction: The Significance of Fluorescence Quantum Yield in Zinc Phthalocyanines

Zinc phthalocyanines (ZnPcs) are a class of synthetic porphyrin-like molecules that have garnered significant attention in biomedical research. Their strong absorption in the therapeutic window (650-850 nm), high singlet oxygen generation, and chemical stability make them excellent candidates for photosensitizers in PDT.[1][2] The fluorescence quantum yield (ΦF), defined as the ratio of photons emitted to photons absorbed, is a crucial photophysical property. A high ΦF is desirable for imaging and diagnostic applications, while a balance between fluorescence and intersystem crossing is necessary for therapeutic efficacy in PDT, where the triplet state is essential for singlet oxygen production.[2][3] Understanding and precisely measuring the ΦF of novel ZnPc compounds is therefore paramount for the rational design of new and improved photosensitizers.

Experimental Determination of Fluorescence Quantum Yield

The most common method for determining the fluorescence quantum yield of a compound is the comparative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[4]

Detailed Experimental Protocol

2.1.1. Materials and Instrumentation:

-

Spectrofluorometer: An instrument capable of measuring both excitation and emission spectra.

-

UV-Vis Spectrophotometer: For measuring the absorbance of the sample and standard solutions.

-

Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.

-

Solvents: High-purity, spectroscopic grade solvents are essential to avoid interference from fluorescent impurities. Common solvents for ZnPcs include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).

-

Reference Standard: A compound with a well-characterized and stable fluorescence quantum yield in the desired solvent. Common standards for the red/far-red region include unsubstituted ZnPc, Rhodamine 6G, and chlorophyll a.

-

Novel this compound Compound: The synthesized and purified ZnPc derivative to be analyzed.

2.1.2. Sample Preparation:

-

Prepare a series of dilute solutions of both the novel ZnPc compound and the reference standard in the chosen solvent.

-

The concentration of the solutions should be adjusted so that the absorbance at the excitation wavelength is below 0.1, and ideally around 0.05, to minimize inner filter effects.

2.1.3. Spectroscopic Measurements:

-

Absorbance Spectra: Record the UV-Vis absorption spectra of all solutions to determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Spectra: Record the fluorescence emission spectra of all solutions. The excitation wavelength should be the same for both the sample and the standard. The emission spectra should be integrated over the entire fluorescence band.

2.1.4. Calculation of Fluorescence Quantum Yield:

The fluorescence quantum yield (ΦF) of the sample can be calculated using the following equation:

ΦF(sample) = ΦF(std) * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

Where:

-

ΦF(sample) is the fluorescence quantum yield of the sample.

-

ΦF(std) is the fluorescence quantum yield of the standard.

-

Isample and Istd are the integrated fluorescence intensities of the sample and the standard, respectively.

-

Asample and Astd are the absorbances of the sample and the standard at the excitation wavelength, respectively.

-

ηsample and ηstd are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

Quantitative Data Summary

The following table summarizes the fluorescence quantum yields of various novel this compound compounds reported in the literature.

| Compound | Substituents | Solvent | ΦF | Reference Standard (ΦF in solvent) |

| α-(8-quinolinoxy) this compound | α-(8-quinolinoxy) | DMF | 0.18 | Unsubstituted ZnPc (0.17 in DMF) |

| Tetrakis [bis(4-fluorophenyl)-methoxy] phthalocyaninato zinc(II) | bis(4-fluorophenyl)-methoxy | DMSO | 0.078 | Unsubstituted ZnPc (0.20 in DMSO) |

| Serotonin substituted ZnPc (Ser-ZnPc) | Serotonin | DMSO | 0.30 | Unsubstituted ZnPc (0.18 in DMSO) |

| Quaternized serotonin substituted ZnPc (q-Ser-ZnPc) | Quaternized serotonin | DMSO | 0.42 | Unsubstituted ZnPc (0.18 in DMSO) |

| Zinc 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine (ZnPcOR2) | 1,4,8,11,15,18,22,25-octabutoxy | - | 0.186 | Unsubstituted ZnPc |

| Unsubstituted ZnPc | None | Pyridine | 0.3 | - |

| Unsubstituted ZnPc | None | DMSO | 0.15 | - |

| Unsubstituted ZnPc | None | DMF | 0.16 | - |

| Unsubstituted ZnPc | None | THF | 0.22 | - |

Factors Influencing Fluorescence Quantum Yield

Several factors can significantly impact the fluorescence quantum yield of this compound compounds.

Caption: Factors influencing the fluorescence quantum yield of ZnPcs.

-

Molecular Structure and Substituents: The nature and position of peripheral substituents on the phthalocyanine ring play a crucial role. Electron-donating groups can enhance fluorescence, while heavy atoms may increase intersystem crossing, thus reducing fluorescence. Bulky substituents can prevent aggregation, leading to higher fluorescence in solution.

-

Solvent Environment: The polarity, viscosity, and coordinating ability of the solvent can alter the photophysical properties of ZnPcs. For instance, coordinating solvents can interact with the central zinc atom, affecting the energy levels and decay pathways.

-

Aggregation: Phthalocyanines have a strong tendency to aggregate in solution, particularly in aqueous environments. This aggregation typically leads to fluorescence quenching, significantly lowering the quantum yield.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for determining fluorescence quantum yield and the logical relationship between molecular properties and photophysical outcomes.

Caption: Experimental workflow for ΦF determination.

Caption: Jablonski diagram illustrating photophysical pathways.

Conclusion

The fluorescence quantum yield is a pivotal parameter in the development of novel this compound compounds for a variety of biomedical applications. A thorough understanding of the factors that govern ΦF and the implementation of rigorous experimental protocols for its determination are essential for advancing the field. This guide provides the foundational knowledge and practical steps for researchers to accurately characterize their novel ZnPc derivatives and unlock their full potential.

References

Unveiling the Transience: A Technical Guide to the Triplet State Lifetime of Zinc Phthalocyanine Derivatives in Solution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical photophysical parameter of triplet state lifetime in zinc phthalocyanine (ZnPc) derivatives. As potent photosensitizers, the efficacy of ZnPc derivatives in applications such as photodynamic therapy (PDT) is intrinsically linked to the lifetime of their excited triplet state. This state is the primary precursor to the generation of cytotoxic singlet oxygen. Understanding and manipulating this lifetime is paramount for the rational design of next-generation photosensitizers.

The Photophysical Landscape of Zinc Phthalocyanines

Upon absorption of light, a ZnPc molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁ or higher). While it can relax back to the ground state via fluorescence, a competing and crucial pathway is intersystem crossing (ISC) to a long-lived excited triplet state (T₁)[1]. The efficiency of this process is a key determinant of the photosensitizing potential. The triplet state can then decay back to the ground state or, critically in the presence of molecular oxygen, transfer its energy to generate highly reactive singlet oxygen (¹O₂), the primary cytotoxic agent in Type II PDT[2]. The duration for which the molecule resides in this triplet state, its "triplet state lifetime" (τT), directly influences the probability of this energy transfer.

Quantitative Analysis of Triplet State Lifetimes

The triplet state lifetime of ZnPc derivatives is highly sensitive to their molecular structure and the surrounding solvent environment. Substituents on the phthalocyanine macrocycle and the nature of the solvent can significantly modulate these lifetimes. The following tables summarize key quantitative data from various studies.

Table 1: Triplet State Lifetimes (τT) of this compound Derivatives in Various Solvents

| This compound Derivative | Solvent | Triplet Lifetime (τT) in μs (deoxygenated) | Triplet Lifetime (τT) in μs (aerated) | Reference |

| Unsubstituted ZnPc | DMSO | - | - | [3] |

| Tetrasubstituted ZnPc derivatives | Ethanol | ~300 | 0.2 - 0.4 | [4] |

| Tetrasubstituted ZnPc derivatives | Toluene | ~300 | 0.2 - 0.4 | [4] |

| 3-(2-benzothiazol-2-yloxy) substituted ZnPc | - | 1700 | - | |

| GeMCPc–GSH-AuNPs conjugate | - | 130 | - | |

| ZnPc(COOH)₄/Fe₃O₄/Ch composite | DMSO/H₂O | 1.6 and 12.3 | - | |

| 4I-ZnPc | Dichloromethane | - | - |

Table 2: Triplet and Singlet Oxygen Quantum Yields of this compound Derivatives

| This compound Derivative | Solvent | Triplet Quantum Yield (ΦT) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Unsubstituted ZnPc | DMSO | 0.65 | 0.67 | |

| Tetrasubstituted ZnPc derivatives | - | - | 0.4 - 0.6 | |

| ZnPc(SO₃⁻)mix | Water | - | 0.48 | |

| GeMCPc–GSH-AuNPs conjugate | - | 0.75 | - | |

| ZnPc(COOH)₄/Fe₃O₄/Ch composite | DMSO/H₂O | 0.56 | - |

Experimental Determination of Triplet State Lifetime

The primary technique for measuring the triplet state lifetime of photosensitizers in solution is nanosecond laser flash photolysis . This pump-probe technique allows for the direct observation of the transient absorption of the triplet state.

Detailed Experimental Protocol for Laser Flash Photolysis

This protocol provides a generalized methodology for determining the triplet state lifetime of a ZnPc derivative in solution.

1. Sample Preparation:

- Solvent Selection: Choose a spectroscopic grade solvent in which the ZnPc derivative is soluble and stable. Common solvents include dimethyl sulfoxide (DMSO), ethanol, toluene, and dichloromethane. The solvent should be transparent at both the excitation and probing wavelengths.

- Concentration: Prepare a dilute solution of the ZnPc derivative. The concentration should be adjusted to have an absorbance of approximately 0.1-0.3 at the excitation wavelength in a 1 cm path length cuvette to avoid aggregation and inner filter effects.

- Deoxygenation: To measure the intrinsic triplet lifetime, the solution must be thoroughly deoxygenated. This is typically achieved by bubbling with a high-purity inert gas (e.g., argon or nitrogen) for at least 20-30 minutes prior to and during the experiment. For measuring the lifetime in the presence of oxygen (aerated conditions), the solution can be saturated with air or a specific concentration of oxygen.

2. Laser Flash Photolysis System Setup:

- Excitation Source (Pump): A pulsed laser with a pulse width in the nanosecond range is required. An Nd:YAG laser is commonly used, often with its harmonics (e.g., 355 nm or 532 nm) to excite the sample. The laser wavelength should be chosen to coincide with an absorption band of the ZnPc derivative (typically the Soret or Q-band).

- Probing Source: A continuous wave (CW) lamp, such as a xenon arc lamp, provides a broadband probe light that passes through the sample.

- Detection System: The probe light, after passing through the sample, is directed into a monochromator to select a specific wavelength corresponding to the triplet-triplet absorption of the ZnPc derivative. The light intensity is then measured by a fast photodetector, such as a photomultiplier tube (PMT).

- Data Acquisition: The signal from the photodetector is recorded by a digital oscilloscope, which is triggered by the laser pulse.

3. Data Acquisition:

- Record the baseline signal of the probe light passing through the sample before the laser flash.

- Fire a single laser pulse to excite the sample.

- The oscilloscope will record the change in absorbance of the sample as a function of time after the laser flash. This is the transient decay signal.

- Average multiple decay traces to improve the signal-to-noise ratio.

4. Data Analysis:

- The observed decay of the transient absorption signal corresponds to the decay of the triplet state population.

- The decay kinetics are typically first-order. Fit the decay curve to a single exponential function: ΔA(t) = ΔA₀ * exp(-t/τT) where ΔA(t) is the change in absorbance at time t, ΔA₀ is the initial change in absorbance, and τT is the triplet state lifetime.

- The triplet lifetime (τT) is the reciprocal of the decay rate constant (kT): τT = 1/kT.

Visualizing the Photophysical Processes and Experimental Workflow

To better understand the underlying mechanisms and the experimental procedure, the following diagrams are provided.

Caption: A simplified Jablonski diagram illustrating the key photophysical pathways for a this compound derivative.

Caption: A workflow diagram of the laser flash photolysis experiment for determining triplet state lifetime.

Factors Influencing Triplet State Lifetime

Several factors can significantly impact the triplet state lifetime of ZnPc derivatives:

-

Peripheral Substituents: Electron-donating or electron-withdrawing groups attached to the phthalocyanine ring can alter the electronic structure and spin-orbit coupling, thereby influencing the rates of intersystem crossing and triplet decay. Halogenation, for instance, is known to decrease the triplet lifetime due to the heavy-atom effect.

-

Solvent Polarity and Viscosity: The solvent can affect the energy levels of the excited states and the rate of non-radiative decay processes. In some cases, solvents that absorb near the triplet energy level can quench the triplet state.

-

Aggregation: Phthalocyanines have a strong tendency to aggregate in solution, which can significantly shorten the triplet lifetime and reduce the photosensitizing efficiency. The introduction of bulky substituents can help to mitigate this aggregation.

-

Presence of Quenchers: Molecular oxygen is a very efficient quencher of the triplet state, leading to the formation of singlet oxygen. This is the desired outcome in PDT. The triplet lifetime is dramatically shorter in aerated solutions compared to deoxygenated solutions. Other molecules can also act as quenchers through various mechanisms.

Conclusion

The triplet state lifetime is a cornerstone parameter in the evaluation of this compound derivatives as photosensitizers. A thorough understanding of this property, facilitated by techniques like laser flash photolysis, is essential for the design of molecules with optimized photophysical characteristics for applications in photodynamic therapy and other light-driven technologies. By carefully selecting peripheral substituents and controlling the solution environment, it is possible to tune the triplet state lifetime to enhance the desired photochemical outcomes.

References

An In-depth Technical Guide on Singlet Oxygen Generation by Zinc Phthalocyanine Photosensitizers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies associated with singlet oxygen generation by zinc phthalocyanine (ZnPc) photosensitizers, a critical aspect of their application in photodynamic therapy (PDT).

Core Principles of Photosensitization and Singlet Oxygen Generation

Zinc phthalocyanines are highly efficient photosensitizers that, upon excitation with light of a specific wavelength, can initiate a series of photophysical and photochemical events leading to the production of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). This process is central to their therapeutic effect in PDT.[1] The mechanism of singlet oxygen generation is best described by the Jablonski diagram.

The Jablonski Diagram: A Visual Representation

Upon absorption of a photon, the ZnPc molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[2][3] From this short-lived state, it can either return to the ground state via fluorescence or undergo a process called intersystem crossing to a more stable, long-lived triplet state (T₁).[2][4] It is from this triplet state that the energy is transferred to molecular oxygen (³O₂), which is naturally in a triplet ground state, to generate the highly reactive singlet oxygen (¹O₂).

Quantitative Assessment of Singlet Oxygen Generation

The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen. Various studies have reported the ΦΔ for different ZnPc derivatives in several solvents.

| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |

| Unsubstituted this compound (ZnPc) | DMSO | 0.67 | |

| Unsubstituted this compound (ZnPc) | DMF | 0.56 | |

| Bis(4-fluorophenyl)-methoxy-substituted ZnPc | DMSO | 0.76 | |

| Bis(4-fluorophenyl)-methoxy-substituted ZnPc | DMF | 0.70 | |

| ZnPc with binaphthyl groups | DMSO | 0.612 | |

| Tetra-tert-butylsulfonyl-substituted ZnPc | Various | 0.45 - 0.48 | |

| Zinc Tetracarboxyphthalocyanine (TcPcZn) | Various | 0.37 | |

| Water-soluble quaternized ZnPc derivatives | DMSO | 0.59 |

Experimental Protocols

Synthesis of a Representative this compound Derivative

The synthesis of ZnPc derivatives often involves the cyclotetramerization of corresponding phthalonitrile precursors in the presence of a zinc salt.

Example: Synthesis of 2(3), 9(10), 16(17), 23(24)-Tetrakis-(4'-methyl-benzyloxy) phthalocyanine zinc(II)

-

Phthalonitrile Synthesis: 4-Nitrophthalonitrile is reacted with 4-methylbenzyl alcohol in the presence of a base like K₂CO₃ in a suitable solvent (e.g., DMF) at an elevated temperature (e.g., 85°C) for several hours. The crude product is then purified, for instance by column chromatography.

-

Cyclotetramerization: The synthesized phthalonitrile derivative is dissolved in a high-boiling solvent like DMF, and a catalytic amount of a strong base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is added.

-

Metal Insertion: Zinc acetate (Zn(OAc)₂) is added to the reaction mixture, which is then heated to a high temperature (e.g., 150°C) under an inert atmosphere (N₂) for an extended period (e.g., 18 hours).

-

Purification: The resulting ZnPc derivative is purified using techniques like column chromatography to yield the final product.

Determination of Singlet Oxygen Quantum Yield (ΦΔ) using 1,3-Diphenylisobenzofuran (DPBF)

A common indirect method to determine ΦΔ involves the use of a chemical trap, 1,3-diphenylisobenzofuran (DPBF), which reacts with singlet oxygen, leading to a decrease in its absorbance.

Protocol:

-

Solution Preparation:

-

Prepare a stock solution of the ZnPc photosensitizer and a standard photosensitizer with a known ΦΔ (e.g., unsubstituted ZnPc) in the desired solvent (e.g., DMSO, DMF). The concentration should be adjusted to have a low absorbance at the irradiation wavelength to prevent inner filter effects.

-

Prepare a stock solution of DPBF in the same solvent. The initial absorbance of DPBF at its maximum wavelength (~415 nm) should be between 1.0 and 1.5.

-

-

Experimental Setup:

-

In a quartz cuvette, mix the photosensitizer solution (either the sample or the standard) with the DPBF solution.

-

Irradiate the solution with a light source at a wavelength where the photosensitizer absorbs but DPBF does not.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum of the solution at regular time intervals during irradiation.

-

Monitor the decrease in the absorbance of DPBF at approximately 415 nm.

-

-

Data Analysis:

-

Plot the absorbance of DPBF at ~415 nm against the irradiation time for both the sample and the standard photosensitizer.

-

Determine the initial rate of DPBF decomposition (k) from the slope of these plots.

-

Calculate the singlet oxygen quantum yield (ΦΔ) of the sample using the following equation: ΦΔ (sample) = ΦΔ (std) * (k (sample) / k (std)) * (Iabs (std) / Iabs (sample)) Where:

-

ΦΔ (sample) is the singlet oxygen quantum yield of the sample.

-

ΦΔ (std) is the known singlet oxygen quantum yield of the standard.

-

k is the rate of DPBF decomposition.

-

Iabs is the light intensity absorbed by the photosensitizer solutions.

-

-

Cellular Uptake and Photodynamic Efficacy

The effectiveness of a ZnPc photosensitizer in PDT is not solely dependent on its intrinsic ability to generate singlet oxygen but also on its cellular uptake and subcellular localization.

Cellular Uptake

Many ZnPc derivatives are hydrophobic and tend to aggregate in aqueous media, which can limit their cellular uptake and photodynamic activity. To overcome this, they are often encapsulated in delivery systems like nanoparticles or modified with hydrophilic substituents. Studies have shown that ZnPc and its derivatives can be taken up by cancer cells, with some evidence suggesting higher uptake in cancerous cells compared to normal cells. Fluorescence imaging studies have indicated that ZnPc often localizes in the cytoplasm of cells. Some derivatives have been specifically designed to target mitochondria.

Assessment of Photodynamic Efficacy

The phototoxicity of ZnPc photosensitizers is typically evaluated in vitro using cell viability assays.

Experimental Workflow:

-

Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7) are cultured under standard conditions.

-

Incubation: Cells are incubated with various concentrations of the ZnPc photosensitizer for a specific duration (e.g., 4-24 hours) to allow for cellular uptake.

-

Irradiation: The cells are then exposed to light of a specific wavelength and dose, corresponding to the absorption maximum of the ZnPc.

-

Viability Assay: After a post-irradiation incubation period (e.g., 24-48 hours), cell viability is assessed using methods like the MTT assay. This assay measures the metabolic activity of the cells, which correlates with the number of viable cells.

-

Data Analysis: The results are typically expressed as the percentage of cell viability compared to untreated controls. The concentration of the photosensitizer that causes 50% cell death (IC₅₀) is often determined.

Signaling Pathways in ZnPc-Mediated Photodynamic Therapy

The singlet oxygen and other ROS generated during ZnPc-mediated PDT induce cellular damage, leading to cell death through various signaling pathways, including apoptosis, necrosis, and autophagy.

-

Apoptosis: This is a programmed cell death pathway characterized by specific morphological and biochemical changes. ZnPc-PDT can trigger the intrinsic apoptosis pathway by causing mitochondrial damage, leading to the release of cytochrome c and the activation of caspases (e.g., caspase-9 and caspase-3).

-

Necrosis: This is a form of cell death resulting from acute cellular injury. High doses of PDT can lead to extensive cellular damage and rapid cell death through necrosis.

-

Autophagy: This is a cellular self-digestion process that can either promote cell survival or contribute to cell death. In the context of PDT, autophagy can be a protective mechanism for cancer cells, but under certain conditions, it can also lead to autophagic cell death.

References

The Influence of Peripheral Substituents on the Photophysics of Zinc Phthalocyanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of peripheral substituents on the photophysical properties of zinc phthalocyanine (ZnPc). ZnPcs are a class of photosensitizers with significant potential in photodynamic therapy (PDT), and understanding how to modulate their properties through synthetic modification is crucial for the development of more effective therapeutic agents. This document details the synthesis of substituted ZnPcs, the experimental protocols for characterizing their photophysical properties, and a summary of the key findings in this field.

Introduction to this compound Photophysics

This compound is a large, aromatic macrocycle that strongly absorbs light in the red region of the visible spectrum (the Q-band), a property that makes it an excellent candidate for PDT, as light in this region can penetrate deeper into biological tissues. Upon absorption of a photon, the ZnPc molecule is promoted to an excited singlet state (S₁). From this state, it can relax back to the ground state (S₀) via several pathways, including fluorescence (emission of a photon) and non-radiative decay (heat). Alternatively, it can undergo intersystem crossing to a longer-lived excited triplet state (T₁). This triplet state is of paramount importance for PDT as it can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which is the primary cytotoxic agent responsible for cell death in Type II PDT.

The efficiency of these photophysical processes is quantified by several key parameters:

-

Fluorescence Quantum Yield (ΦF): The ratio of photons emitted as fluorescence to the number of photons absorbed.

-

Singlet Oxygen Quantum Yield (ΦΔ): The fraction of excited photosensitizer molecules that generate singlet oxygen.

-

Triplet State Lifetime (τT): The average time the molecule spends in the excited triplet state.

Peripheral substituents, which are chemical groups attached to the outer benzene rings of the phthalocyanine macrocycle, can significantly alter these photophysical parameters. By carefully selecting these substituents, it is possible to fine-tune the properties of ZnPc to optimize its performance as a photosensitizer.

The Role of Peripheral Substituents

Peripheral substituents can influence the photophysics of ZnPc through a combination of electronic and steric effects. These effects can alter the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn affects the absorption and emission properties, as well as the rates of intersystem crossing and other photophysical processes.

Electronic Effects:

-

Electron-donating groups (EDGs) , such as alkoxy (-OR) and amino (-NR₂) groups, generally increase the electron density of the phthalocyanine ring. This can lead to a red-shift in the Q-band absorption, which is desirable for deeper tissue penetration of light. EDGs can also influence the fluorescence and singlet oxygen quantum yields, though the effects can be complex and depend on the specific substituent and its position.

-

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and sulfonyl (-SO₃H) groups, decrease the electron density of the phthalocyanine ring. This often results in a blue-shift of the Q-band. EWGs can significantly impact the intersystem crossing rate and, consequently, the singlet oxygen quantum yield. For instance, heavy atoms incorporated into substituents can enhance spin-orbit coupling, promoting intersystem crossing and increasing ΦΔ.

Steric Effects:

Bulky substituents can prevent the aggregation of ZnPc molecules. Aggregation is a common issue with planar aromatic molecules and can lead to quenching of the excited states, which significantly reduces the fluorescence and singlet oxygen quantum yields. By introducing sterically demanding groups, the phthalocyanine molecules are kept separated, preserving their photoactivity.

Quantitative Data on Substituted Zinc Phthalocyanines

The following tables summarize the photophysical properties of various peripherally substituted zinc phthalocyanines reported in the literature. These tables provide a quantitative comparison of the effects of different substituents.

Table 1: Effect of Peripheral Substituents on Singlet Oxygen Quantum Yield (ΦΔ) of Zinc Phthalocyanines

| Substituent | Position | Solvent | ΦΔ | Reference |

| Unsubstituted | - | DMSO | 0.67 | [1] |

| Unsubstituted | - | DMF | 0.56 | [1] |

| 4-({3,4,5-tris-[2-(2-ethoxyethoxy)ethyloxy]benzyl}oxy) | Peripheral | DMSO | 0.58 | [2] |

| 4-({3,4,5-tris-[2-(2-ethoxyethoxy)ethyloxy]benzyl}thio) | Peripheral | DMSO | 0.61 | [2] |

| α-octa-alkyl | α | Toluene/Pyridine | 0.49-0.93 | [3] |

| Bis(4-fluorophenyl)-methoxy | Peripheral | DMSO | 0.76 | |

| Bis(4-fluorophenyl)-methoxy | Peripheral | DMF | 0.70 | |

| Sulfonated (mixture) | Peripheral | Water | 0.48 | |

| Thiohexanoic acid | Peripheral | DMSO | 0.43 | |

| Thiohexanoic acid | Peripheral | DMF | 0.29 | |

| Thiohexanoic acid | Peripheral | THF | 0.35 | |

| 3-methoxybenzyloxy | Peripheral | - | 0.68 |

Table 2: Effect of Peripheral Substituents on Fluorescence Quantum Yield (ΦF) of Zinc Phthalocyanines

| Substituent | Position | Solvent | ΦF | Reference |

| Unsubstituted | - | Ethanol | 0.28 | |

| Unsubstituted | - | Toluene | 0.20 | |

| α-octa-alkyl | α | Toluene/Pyridine | 0.16 | |

| 4-({3,4,5-tris-[2-(2-ethoxyethoxy)ethyloxy]benzyl}oxy) | Peripheral | DMSO | 0.17 | |

| 4-({3,4,5-tris-[2-(2-ethoxyethoxy)ethyloxy]benzyl}thio) | Peripheral | DMSO | 0.15 | |

| Bis(4-fluorophenyl)-methoxy | Peripheral | DMSO | 0.078 |

Table 3: Effect of Peripheral Substituents on Triplet State Lifetime (τT) of Zinc Phthalocyanines

| Substituent | Position | Solvent | τT (µs) | Reference |

| Sulfonated (mixture) | Peripheral | Water | 450 | |

| Tetra(tert-butylphenoxy) | Peripheral | DMSO | 280 | |

| Octa(methylphenoxy) | Peripheral | DMSO | 320 | |

| Tetranitro | Peripheral | DMSO | 210 | |

| Octachloro | Peripheral | DMSO | 250 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of peripherally substituted zinc phthalocyanines and the measurement of their key photophysical properties.

Synthesis of Peripherally Substituted Zinc Phthalocyanines

The most common method for synthesizing peripherally substituted zinc phthalocyanines is the cyclotetramerization of the corresponding substituted phthalonitrile precursor.

General Protocol:

-

Synthesis of the Phthalonitrile Precursor: The substituted phthalonitrile is typically synthesized via a nucleophilic aromatic substitution reaction, where a substituent is introduced onto a starting phthalonitrile derivative (e.g., 4-nitrophthalonitrile). The specific reaction conditions (solvent, temperature, base) will depend on the nature of the substituent being introduced.

-

Cyclotetramerization: The substituted phthalonitrile (4 equivalents) is heated in a high-boiling point solvent such as dimethylformamide (DMF), 2-dimethylaminoethanol, or pentanol.

-

A zinc salt, typically zinc acetate (Zn(OAc)₂) or zinc chloride (ZnCl₂), is added to the reaction mixture to act as a template for the macrocycle formation.

-

A strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is often added to facilitate the reaction.

-

The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) and heated for several hours to overnight.

-

Purification: After cooling, the crude product is precipitated by pouring the reaction mixture into a non-solvent like water or methanol. The solid is then collected by filtration and washed extensively with various solvents to remove unreacted starting materials and byproducts. Further purification is often achieved by column chromatography on silica gel.

Caption: General workflow for the synthesis of peripherally substituted zinc phthalocyanines.

Measurement of Fluorescence Quantum Yield (ΦF)

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample. It involves comparing the fluorescence of the unknown sample to that of a standard with a known quantum yield.

Protocol:

-

Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Unsubstituted ZnPc in a known solvent is often used as a standard for substituted ZnPcs.

-

Prepare Solutions: Prepare a series of solutions of both the sample and the standard in the same spectroscopic grade solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths) for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Determine the gradient (slope) of the resulting straight lines for both the sample (GradX) and the standard (GradST).

-

Calculate the fluorescence quantum yield of the sample (ΦX) using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) where ΦST is the quantum yield of the standard, and ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).

-

Caption: Experimental workflow for fluorescence quantum yield measurement using the comparative method.

Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield can be determined indirectly by using a chemical trap that reacts with singlet oxygen, leading to a measurable change in its concentration. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used trap that is bleached upon reaction with singlet oxygen, and its disappearance can be monitored by UV-Vis absorption spectroscopy.

Protocol:

-

Prepare Solutions: Prepare solutions of the sample and a reference photosensitizer (with a known ΦΔ, e.g., unsubstituted ZnPc) in a suitable solvent (e.g., DMSO, DMF). Add a solution of DPBF to both the sample and reference solutions. The initial absorbance of DPBF at its maximum (~415 nm) should be around 1.0. The photosensitizer concentration should be adjusted to have a specific absorbance at the irradiation wavelength.

-

Irradiation: Irradiate the solutions with a monochromatic light source at a wavelength where the photosensitizer absorbs but DPBF does not.

-

Monitor DPBF Absorbance: At regular time intervals, record the UV-Vis absorption spectrum and monitor the decrease in the absorbance of DPBF at its maximum.

-

Data Analysis:

-

Plot the absorbance of DPBF versus irradiation time for both the sample and the reference.

-

Determine the initial rate of DPBF decomposition (the slope of the initial linear portion of the plot) for both the sample (kX) and the reference (kST).

-

Calculate the singlet oxygen quantum yield of the sample (ΦΔX) using the following equation: ΦΔX = ΦΔST * (kX / kST) * (IabsST / IabsX) where ΦΔST is the singlet oxygen quantum yield of the standard, and Iabs is the rate of light absorption by the photosensitizer, which is proportional to (1 - 10-A), where A is the absorbance of the photosensitizer at the irradiation wavelength.

-

Measurement of Triplet State Lifetime (τT)

Laser flash photolysis is the primary technique used to study the properties of excited triplet states. This technique involves exciting the sample with a short laser pulse and then monitoring the decay of the transient triplet-triplet absorption over time.

Protocol:

-

Sample Preparation: Prepare a solution of the this compound in a suitable solvent. The solution should be optically clear and have an appropriate absorbance at the laser excitation wavelength. The solution is often deoxygenated by bubbling with an inert gas (e.g., argon) to avoid quenching of the triplet state by molecular oxygen.

-

Experimental Setup: The setup consists of a pulsed laser for excitation (e.g., a Nd:YAG laser) and a continuous wave lamp as a probe beam, oriented perpendicular to the excitation beam. A monochromator and a fast detector (e.g., a photomultiplier tube) are used to monitor the change in absorbance at a specific wavelength where the triplet state absorbs.

-

Measurement: The sample is excited with a laser pulse, and the transient absorption signal is recorded as a function of time using an oscilloscope or a digital data acquisition system.

-

Data Analysis: The decay of the transient absorption signal is fitted to an exponential decay function to determine the triplet state lifetime (τT).

Photophysical Pathways and the Influence of Substituents

The Jablonski diagram is a useful tool for visualizing the photophysical processes that occur after a molecule absorbs light.

Caption: Jablonski diagram illustrating the key photophysical processes of a photosensitizer like this compound.

Peripheral substituents can modulate the energy levels of the HOMO and LUMO, thereby influencing the energies of the S₁ and T₁ states and the rates of the transitions between them.

Caption: Conceptual diagram illustrating the influence of different types of peripheral substituents on the photophysical properties of zinc phthalocyanines.

Conclusion

The photophysical properties of this compound can be effectively tuned through the introduction of peripheral substituents. This guide has provided an overview of the key principles, experimental methodologies, and a summary of quantitative data to aid researchers in the rational design of novel ZnPc-based photosensitizers. By understanding the interplay between molecular structure and photophysical behavior, it is possible to develop next-generation photosensitizers with enhanced efficacy for applications in photodynamic therapy and beyond.

References

Unveiling the Influence of Solvent Environments on the Spectroscopic Behavior of Zinc Phthalocyanine: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the intricate interplay between a chromophore and its surrounding environment is paramount. This technical guide delves into the solvatochromic effects on the absorption and emission spectra of zinc phthalocyanine (ZnPc), a molecule of significant interest in fields ranging from photodynamic therapy to materials science. We will explore the theoretical underpinnings of these solvent-induced spectral shifts, present key quantitative data in a comparative format, and provide detailed experimental protocols for an in-depth understanding of this phenomenon.

Introduction to Solvatochromism and this compound

Solvatochromism refers to the change in the color of a solution of a chemical substance when the solvent is changed. This phenomenon arises from the differential solvation of the ground and excited electronic states of the solute molecule. This compound (ZnPc) is a large, aromatic macrocyclic molecule with a central zinc ion. Its strong absorption in the red region of the visible spectrum (the Q-band) and its ability to generate reactive oxygen species upon illumination make it a promising candidate for various applications, particularly as a photosensitizer in photodynamic therapy (PDT). The efficacy of ZnPc in such applications is intimately linked to its photophysical properties, which are, in turn, highly sensitive to the surrounding solvent environment.

The interaction between solvent molecules and the ZnPc molecule can influence the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This can lead to shifts in the absorption and emission maxima, alterations in fluorescence quantum yields, and changes in the aggregation state of the molecule.[1][2] Aromatic solvents, for instance, are known to cause a red shift in the Q-band of phthalocyanines.[2] This shift is attributed to the stabilization of the LUMO through interactions with the solvent's π-electron system.[2]

Quantitative Analysis of Solvatochromic Effects on ZnPc

The following tables summarize the key photophysical parameters of unsubstituted this compound in a range of solvents, providing a clear comparison of the impact of the solvent environment.

Table 1: Solvent Effects on the Q-Band Absorption of this compound

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Maximum (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | 672[3] | - |

| N,N-Dimethylformamide (DMF) | 36.7 | 1.431 | - | - |

| Tetrahydrofuran (THF) | 7.6 | 1.407 | - | - |

| Chloroform | 4.8 | 1.446 | 684 | - |